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Compound of Interest

Compound Name: 1-Hydroxy-2,1-benzoxaborolane

Cat. No.: B1205723 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity profile of 1-Hydroxy-2,1-
benzoxaborolane, also known as AN2690, the parent compound of the antifungal agent

tavaborole. The primary mechanism of action for this class of benzoxaboroles is the inhibition

of fungal leucyl-tRNA synthetase (LeuRS), crucial for protein synthesis.[1] This targeted activity

against a fungal-specific enzyme suggests a favorable selectivity profile. However,

understanding potential off-target interactions is critical for a comprehensive safety and efficacy

assessment. This guide summarizes available cross-reactivity data, compares it with other

benzoxaborole derivatives, and provides detailed experimental protocols for key assays used

in selectivity profiling.

Executive Summary
1-Hydroxy-2,1-benzoxaborolane (tavaborole) demonstrates a high degree of selectivity for its

intended fungal target, with over 1000-fold greater affinity for fungal LeuRS compared to its

human counterpart. In vitro studies have shown that tavaborole is unlikely to inhibit or induce

major cytochrome P450 (CYP) enzymes, indicating a low potential for drug-drug interactions

mediated by these pathways.[2] Furthermore, it has displayed no inhibitory activity against the

serine proteases trypsin and thrombin at concentrations up to 50 μM. While comprehensive

kinase panel screening data for tavaborole is not publicly available, studies on other

benzoxaborole derivatives have revealed potential off-target effects, including inhibition of

phosphodiesterase-4 (PDE4) and Rho-activated kinase (ROCK), highlighting the importance of
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thorough selectivity profiling for this chemical class. Recent findings also suggest that

tavaborole can act as a broad-spectrum inhibitor of bacterial serine and metallo-β-lactamases.

Cross-Reactivity Data
The following tables summarize the available quantitative data on the cross-reactivity of 1-
Hydroxy-2,1-benzoxaborolane (Tavaborole/AN2690) against various human enzymes.

Table 1: Inhibition of Human Cytochrome P450 (CYP) Enzymes by Tavaborole

Enzyme Inhibition Potential

CYP1A2 Not Likely

CYP2A6 Not Likely

CYP2B6 Not Likely

CYP2C8 Not Likely

CYP2C9 Not Likely

CYP2C19 Not Likely

CYP2D6 Not Likely

CYP2E1 Not Likely

CYP3A4/5 Not Likely

Data sourced from FDA regulatory documents,

which state that in vitro studies indicated

tavaborole is not likely to inhibit the activity of

these CYP isoforms.[2]

Table 2: Induction of Human Cytochrome P450 (CYP) Enzymes by Tavaborole
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Enzyme Induction Potential

CYP1A2 Not Likely

CYP2B6 Not Likely

CYP2C8 Not Likely

CYP2C9 Not Likely

CYP2C19 Not Likely

CYP3A4/5 Not Likely

Data sourced from FDA regulatory documents,

which state that in vitro studies indicated

tavaborole is not likely to induce the activity of

these CYP isoforms.[2]

Table 3: Inhibition of Other Human and Bacterial Enzymes by Tavaborole

Enzyme
Family

Specific
Enzyme

Substrate IC50 (µM) Notes

Serine Proteases Trypsin N/A > 50

No relevant

inhibition

observed.

Serine Proteases Thrombin N/A > 50

No relevant

inhibition

observed.

Metallo-β-

Lactamase
NDM-5 Meropenem 19.6

Inhibition of

bacterial

enzyme.[3]

Serine-β-

Lactamase
KPC-2 Meropenem 1.1

Inhibition of

bacterial

enzyme.[3]
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Comparison with Other Benzoxaboroles
While specific kinase screening data for tavaborole is limited in the public domain, studies on

other benzoxaborole compounds highlight potential off-target activities within this chemical

class.

Crisaborole (AN2728): A benzoxaborole approved for the treatment of atopic dermatitis,

crisaborole is a potent inhibitor of phosphodiesterase-4 (PDE4). This demonstrates that the

benzoxaborole scaffold can be tailored to interact with targets other than LeuRS.

(Aminomethylphenoxy)benzoxaborole Family: A kinome-wide screen of this family of

benzoxaboroles identified Rho-activated kinase (ROCK) as a target. This finding suggests that

certain structural modifications to the benzoxaborole core can lead to kinase inhibition.[4]

These examples underscore the importance of comprehensive selectivity profiling for any new

benzoxaborole-based therapeutic candidate.

Experimental Protocols
Detailed methodologies for key in vitro cross-reactivity and selectivity assays are provided

below. These protocols are representative and may require optimization for specific laboratory

conditions and instrumentation.

Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the

kinase reaction.

Materials:

ADP-Glo™ Kinase Assay Kit (Promega)

Kinase of interest

Kinase-specific substrate

1-Hydroxy-2,1-benzoxaborolane (or other test compounds)
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Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

ATP

384-well white opaque plates

Plate-reading luminometer

Procedure:

Compound Preparation: Prepare serial dilutions of 1-Hydroxy-2,1-benzoxaborolane in

DMSO. Further dilute in kinase buffer to the desired final concentrations.

Kinase Reaction:

Add 2.5 µL of the test compound dilution to the wells of a 384-well plate.

Add 2.5 µL of a solution containing the kinase and its substrate in kinase buffer.

Initiate the reaction by adding 5 µL of ATP solution in kinase buffer. The final ATP

concentration should be at or near the Km for the specific kinase.

Incubate the plate at 30°C for 60 minutes.

ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase

reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

ADP to ATP Conversion and Detection: Add 20 µL of Kinase Detection Reagent to each well.

This reagent converts the ADP generated to ATP and contains luciferase and luciferin to

produce a luminescent signal. Incubate at room temperature for 30-60 minutes.

Data Acquisition: Measure the luminescence using a plate-reading luminometer.

Data Analysis: Calculate the percent inhibition for each compound concentration relative to a

no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.

Cytochrome P450 Inhibition Assay (Fluorescent-based)
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This assay measures the ability of a test compound to inhibit the activity of major CYP450

isoforms using fluorescent probe substrates.

Materials:

Recombinant human CYP450 enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4)

Fluorescent probe substrates specific for each isoform (e.g., Vivid® Substrates, Thermo

Fisher Scientific)

NADPH regeneration system

1-Hydroxy-2,1-benzoxaborolane (or other test compounds)

Potassium phosphate buffer

96-well black plates

Fluorescence plate reader

Procedure:

Compound Preparation: Prepare serial dilutions of 1-Hydroxy-2,1-benzoxaborolane in a

suitable solvent (e.g., acetonitrile).

Reaction Mixture Preparation: In a 96-well plate, combine the recombinant CYP enzyme, the

fluorescent probe substrate, and the test compound in potassium phosphate buffer.

Reaction Initiation: Pre-incubate the plate at 37°C for 10 minutes. Initiate the reaction by

adding the NADPH regeneration system.

Fluorescence Measurement: Immediately begin kinetic reading of fluorescence intensity over

a specified time period (e.g., 30-60 minutes) using a fluorescence plate reader with

appropriate excitation and emission wavelengths for the specific substrate.

Data Analysis: Determine the rate of substrate metabolism (slope of the linear portion of the

fluorescence versus time curve). Calculate the percent inhibition for each concentration of
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the test compound compared to a vehicle control. Determine the IC50 value from the dose-

response curve.

Serine Protease Inhibition Assay (Chromogenic
Substrate)
This assay determines the inhibitory activity of a compound against a serine protease, such as

trypsin, by measuring the cleavage of a chromogenic substrate.

Materials:

Trypsin (or other serine protease)

Chromogenic substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin)

1-Hydroxy-2,1-benzoxaborolane (or other test compounds)

Tris-HCl buffer

96-well clear plates

Spectrophotometer plate reader

Procedure:

Compound Preparation: Prepare serial dilutions of 1-Hydroxy-2,1-benzoxaborolane in

DMSO and then in Tris-HCl buffer.

Enzyme-Inhibitor Incubation: In a 96-well plate, add the trypsin solution and the test

compound dilution. Incubate at room temperature for 15 minutes.

Reaction Initiation: Add the chromogenic substrate to each well to start the reaction.

Absorbance Measurement: Immediately measure the absorbance at the appropriate

wavelength (e.g., 405 nm for the p-nitroaniline product) kinetically over a period of 10-20

minutes using a spectrophotometer plate reader.
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Data Analysis: Determine the reaction rate from the linear portion of the absorbance versus

time plot. Calculate the percent inhibition for each compound concentration relative to a no-

inhibitor control. Determine the IC50 value if significant inhibition is observed.

Visualizations
The following diagrams illustrate key experimental workflows.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC12141945/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12141945/
https://pubmed.ncbi.nlm.nih.gov/24049062/
https://pubmed.ncbi.nlm.nih.gov/24049062/
https://pubmed.ncbi.nlm.nih.gov/24049062/
https://www.benchchem.com/product/b1205723#cross-reactivity-studies-of-1-hydroxy-2-1-benzoxaborolane
https://www.benchchem.com/product/b1205723#cross-reactivity-studies-of-1-hydroxy-2-1-benzoxaborolane
https://www.benchchem.com/product/b1205723#cross-reactivity-studies-of-1-hydroxy-2-1-benzoxaborolane
https://www.benchchem.com/product/b1205723#cross-reactivity-studies-of-1-hydroxy-2-1-benzoxaborolane
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1205723?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1205723?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

